molecular formula C18H18FNO4 B6412447 3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid CAS No. 1261940-07-1

3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid

Cat. No.: B6412447
CAS No.: 1261940-07-1
M. Wt: 331.3 g/mol
InChI Key: WRPCYEYEWQBUDH-UHFFFAOYSA-N
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Description

3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid typically involves multiple steps, starting with the protection of the amino group using a BOC protecting group. The BOC protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The fluorination of the benzoic acid core can be accomplished using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient BOC protection and fluorination steps. The use of solid acid catalysts for continuous N-BOC deprotection has also been explored to enhance productivity .

Chemical Reactions Analysis

Types of Reactions

3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents with specific biological activities.

    Industry: Utilized in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of 3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid depends on its specific application. In organic synthesis, the BOC group serves as a protecting group that can be selectively removed to reveal the free amine, which can then participate in further reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Properties

IUPAC Name

4-fluoro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-10-12(16(21)22)7-8-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPCYEYEWQBUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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